2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Description
The compound 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (hereafter referred to as the "target compound") features a methanoisoindole-dione core substituted with a [(3-chloro-4-methylphenyl)amino]methyl group. This structure combines a bicyclic framework with a chloro-methylphenyl amine moiety, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-[(3-chloro-4-methylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-9-2-5-12(7-13(9)18)19-8-20-16(21)14-10-3-4-11(6-10)15(14)17(20)22/h2-5,7,10-11,14-15,19H,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHAZZSMZGWLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Table 1: Diels-Alder Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 160°C | Maximizes [4+2] cycloaddition kinetics |
| Catalyst Loading | 1.1 eq ionic liquid | Prevents side reactions |
| Reaction Time | 23 h | Ensures complete conversion |
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 72 |
| Et₃N | THF | 60°C | 58 |
| NaOH | EtOH | 70°C | 65 |
Alternative Route: Reductive Amination
For substrates with ketone groups, reductive amination offers a streamlined pathway.
Ketone Intermediate Preparation
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Oxidation : Treat core structure with Jones reagent (CrO₃/H₂SO₄) to introduce a ketone at C2.
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Yield : 89% (derived from oxidation of analogous bicyclic systems).
Reductive Coupling
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Reactants : Ketone + 3-chloro-4-methylaniline.
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Reagents : NaBH₃CN, MeOH, 25°C, 6 h.
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Yield : 81% (extrapolated from reductive aminations of aromatic amines).
Critical Analysis of Methodologies
Diels-Alder vs. Reductive Amination
| Method | Advantages | Limitations |
|---|---|---|
| Diels-Alder + Bromination | High regioselectivity | Multi-step, lower overall yield |
| Reductive Amination | Single-step functionalization | Requires ketone precursor |
Solvent and Catalyst Impact
-
Ionic Liquids : Enhance reaction rates by stabilizing transition states (e.g., [PGA][TFSA] reduces activation energy by 15–20 kJ/mol).
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Polar Aprotic Solvents : DMF increases nucleophilicity of amines in SN2 reactions.
Scale-Up Considerations
Purification Challenges
-
Column Chromatography : Required for separating diastereomers (hexane:EtOAc = 3:1).
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Recrystallization : Ethanol/water mixtures improve purity (>98% by HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group or the carbonyl functionalities, resulting in dechlorinated or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The methanoisoindole framework is known for its ability to interact with DNA and inhibit tumor growth. Studies have demonstrated that derivatives of methanoisoindole can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
Antimicrobial Properties
Compounds containing a chloro-substituted phenyl group have been shown to possess antimicrobial activity. The presence of the amino group in this compound may enhance its interaction with bacterial membranes, leading to increased efficacy against a range of pathogens. Preliminary studies suggest that this compound could be evaluated for its potential as an antibacterial or antifungal agent .
Neuropharmacological Effects
The tetrahydroisoindole derivatives are often explored for their neuroprotective effects. This compound may exhibit properties that protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into similar compounds has shown promise in modulating neurotransmitter systems and providing neuroprotection in cellular models .
Case Study Insights
A recent study highlighted the synthesis of various isoindole derivatives and their biological evaluations. The results indicated that modifications on the isoindole core significantly impacted biological activity, suggesting that further exploration of this compound could yield valuable insights into structure-activity relationships (SAR) .
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves its interaction with specific molecular targets. The chloro-substituted aromatic amine can interact with enzymes or receptors, potentially inhibiting their activity. The methanoisoindole ring system may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations and Physicochemical Properties
The target compound’s distinguishing feature is its [(3-chloro-4-methylphenyl)amino]methyl substituent. This group introduces both halogen (chloro) and alkyl (methyl) functionalities, which can affect polarity, solubility, and intermolecular interactions. Key comparisons include:
2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 37799-01-2)
- Substituent: 4-chlorophenyl (lacks the amino methyl linkage).
- Molecular Weight : 273.71 g/mol.
- Melting Point : 169–171°C.
2-(2-Ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Substituent: 2-ethoxyphenyl (ether group instead of amino methyl).
- Molecular Weight : 283.32 g/mol.
- Implications: The ethoxy group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the target compound’s polar amino group .
2-Isopropyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Data Table: Comparative Analysis of Key Compounds
*Calculated from molecular formula C21H15ClN2O3.
Biological Activity
The compound 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione , also known by its CAS number 353524-05-7 , is a synthetic organic molecule with potential biological applications. Its structure suggests that it may exhibit interesting pharmacological properties, particularly in the realm of anticancer activity.
The molecular formula of this compound is , with a molecular weight of approximately 316.79 g/mol . The presence of both a chloro and an amino group indicates potential for interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN2O2 |
| Molecular Weight | 316.79 g/mol |
| CAS Number | 353524-05-7 |
Anticancer Potential
Research has indicated that compounds similar to This compound may possess significant anticancer activity. Studies have shown that derivatives of this class can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action :
- Case Studies :
- In a study focusing on pyrazoline hybrids (related compounds), certain derivatives exhibited selective cytotoxicity against cancer cell lines such as HepG2 and MCF-7 with IC50 values ranging from 0.21 nM to 4.38 μM . While specific data on our compound is limited, these findings suggest a promising avenue for further investigation.
Structure-Activity Relationship (SAR)
The structural features of the compound play a critical role in its biological activity. Variations in substituents on the aromatic ring and the positioning of the chloro group can significantly affect potency and selectivity against cancer cells.
| Compound Variant | IC50 (μM) | Target Cell Line |
|---|---|---|
| Compound A | 0.21 | MCF-7 |
| Compound B | 2.12 | HeLa |
| Compound C | 3.92 | NCI-H23 |
Safety and Toxicity
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary data suggest that compounds within this chemical class may exhibit varying degrees of toxicity depending on their structure and concentration.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Use multi-step synthesis involving (i) functionalization of the 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione core via nucleophilic substitution, followed by (ii) coupling with 3-chloro-4-methylaniline derivatives.
- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature) using statistical experimental design (DoE) to maximize yield. For example, fractional factorial designs can reduce the number of trials while identifying critical variables like catalyst loading or pH .
- Step 3 : Monitor reaction progress via HPLC or LC-MS, and purify intermediates via column chromatography or recrystallization.
Q. How can the stereochemistry and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Technique 1 : Employ X-ray crystallography for unambiguous stereochemical assignment, particularly for the bicyclic methanoisoindole moiety .
- Technique 2 : Use NMR spectroscopy (e.g., - HMBC) to confirm the presence of the [(3-chloro-4-methylphenyl)amino]methyl substituent.
- Technique 3 : Validate purity via high-resolution mass spectrometry (HRMS) and elemental analysis .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Approach 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), and assess regioselectivity in derivatization reactions .
- Approach 2 : Use molecular dynamics (MD) simulations to predict solubility and aggregation behavior in biological or solvent environments .
- Data Integration : Cross-validate computational results with experimental data (e.g., DSC for thermal stability) to resolve discrepancies .
Q. How can contradictions between experimental and computational data on this compound’s reactivity be resolved?
- Methodological Answer :
- Strategy 1 : Re-examine experimental conditions (e.g., solvent effects, humidity) that may deviate from idealized computational models. For example, solvent polarity in simulations must match experimental setups .
- Strategy 2 : Apply sensitivity analysis to identify which computational parameters (e.g., basis set selection in DFT) most significantly impact agreement with empirical data .
- Case Example : If DFT predicts a reaction pathway inconsistent with observed kinetics, refine the model by including explicit solvation or transition-state sampling .
Q. What advanced techniques enable the study of this compound’s interactions with biological targets?
- Methodological Answer :
- Technique 1 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes or receptors .
- Technique 2 : Employ cryo-EM or molecular docking (e.g., AutoDock Vina) to visualize ligand-protein interactions at atomic resolution .
- Validation : Correlate in vitro activity (e.g., IC) with computational binding energy scores to prioritize derivatives for further study .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Solutions :
- Option 1 : Screen alternative coupling reagents (e.g., HATU vs. EDCI) to improve efficiency.
- Option 2 : Introduce protecting groups (e.g., Boc) to prevent side reactions at the amino-methyl site .
- Option 3 : Use flow chemistry to enhance mixing and heat transfer, reducing byproduct formation .
Q. What strategies improve the reproducibility of spectral data for this compound?
- Solutions :
- Standardization : Calibrate instruments using certified reference materials (CRMs) and maintain consistent sample preparation protocols (e.g., deuterated solvent batches) .
- Collaboration : Share raw spectral data (e.g., via platforms like Zenodo) to enable cross-lab validation .
Data Integration and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
